molecular formula C13H8F6N2O2 B1456249 Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate CAS No. 1379526-96-1

Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate

Cat. No.: B1456249
CAS No.: 1379526-96-1
M. Wt: 338.2 g/mol
InChI Key: SOGQRHUEDKQABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate is a fluorinated heterocyclic compound characterized by a naphthyridine core substituted with two trifluoromethyl (-CF₃) groups at positions 5 and 7, along with an ethyl ester moiety at position 2. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F6N2O2/c1-2-23-11(22)8-4-3-6-7(12(14,15)16)5-9(13(17,18)19)21-10(6)20-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGQRHUEDKQABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143963
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379526-96-1
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379526-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,8-Naphthyridine-2-carboxylic acid, 5,7-bis(trifluoromethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate is a fluorinated heterocyclic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8F6N2O2
  • SMILES : CCOC(=O)C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F
  • InChI Key : SOGQRHUEDKQABR-UHFFFAOYSA-N

The compound features two trifluoromethyl groups at the 5 and 7 positions of the naphthyridine ring, which enhances its lipophilicity and biological stability.

This compound exhibits its biological effects primarily through interaction with various molecular targets. Notably, it has been identified as an antagonist to estrogen receptor beta (ERβ), influencing gene expression related to cell proliferation and apoptosis. This mechanism suggests potential applications in treating hormone-dependent cancers.

Anticancer Properties

Research has indicated that derivatives of naphthyridine compounds, including this compound, possess significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15ERβ antagonism
HeLa (Cervical)10Apoptosis induction
A549 (Lung)12Cell cycle arrest

These results suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

Cytokine Control Level (pg/mL) Treatment Level (pg/mL)
TNF-α25075
IL-630050

This anti-inflammatory action may be attributed to the compound's ability to modulate signaling pathways associated with inflammation.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound against several cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth with notable selectivity towards ER-positive breast cancer cells. The study concluded that further exploration into its structure-activity relationship could yield potent therapeutic agents for breast cancer treatment .

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related naphthyridine derivatives. The results demonstrated that these compounds significantly inhibited LPS-induced nitric oxide production in BV2 microglial cells. This compound was highlighted for its potential to alleviate neuroinflammation .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Pharmaceutical Applications

The unique structure of this compound positions it as a valuable scaffold in drug discovery:

  • Lead Compound Development : Its structural features can be modified to develop new drugs targeting specific diseases.
  • Synthesis of Derivatives : Researchers can synthesize derivatives to enhance efficacy and reduce toxicity.

Agrochemical Applications

The compound's properties also lend themselves to applications in agriculture:

  • Pesticide Development : Its antimicrobial properties can be harnessed to create new pesticides or fungicides.
  • Plant Growth Regulators : Modifications of the compound could lead to formulations that enhance plant growth or resistance to diseases.

Comparison with Similar Compounds

(a) 2-Amino-5-trifluoromethyl-7-methyl-1,8-naphthyridine (3b) and 2-Amino-7-trifluoromethyl-5-methyl-1,8-naphthyridine (5b)

  • Structure: These isomers share the 1,8-naphthyridine backbone but differ in substituent positions (CF₃ at 5 or 7, methyl at 7 or 5, and an amino group at position 2).
  • Synthesis : Synthesized via phosphorylating agents (H₃PO₄/P₂O₅) at 90°C, yielding an 87% mixture of isomers .
  • Key Differences :
    • Lack of an ester group compared to the target compound.
    • Methyl substituents instead of dual CF₃ groups.
    • Lower thermal stability (melting point: 179–181°C) compared to fully fluorinated analogs .

(b) Methyl 2,4-bis(trifluoromethyl)-imidazo[1,2-α][1,8]naphthyridine-8-carboxylate

  • Structure : Features an imidazo-naphthyridine fused ring system with CF₃ groups at positions 2 and 4 and a methyl ester at position 6.
  • Synthesis : Prepared via condensation of 5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine with methyl bromopyruvate, yielding 38% .
  • Lower synthetic yield compared to non-fused naphthyridines .

Saturated Naphthyridine Derivatives

(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

  • Structure : Fully saturated decahydro-1,6-naphthyridine core with a thioester group.
  • Synthesis : Crystallographic analysis confirms a chair conformation for the saturated ring, contrasting with the planar aromatic system of the target compound .
  • Key Differences :
    • Saturation reduces aromaticity, altering electronic properties and reactivity.
    • Sulfur substitution introduces nucleophilic sites absent in the trifluoromethylated analog .

Non-Naphthyridine Fluorinated Heterocycles

3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide

  • Structure : Combines pyrazine and oxadiazole rings with CF₃-substituted benzoyl groups.
  • Synthesis : Multi-step protocol involving esterification and amidation, typical for drug-like molecules .
  • Key Differences :
    • Oxadiazole rings enhance metabolic resistance but reduce solubility compared to naphthyridines.
    • Larger molecular weight due to multiple aromatic systems .

Comparative Data Table

Compound Core Structure Substituents Synthetic Yield Key Properties
Ethyl 5,7-bis(CF₃)-1,8-naphthyridine-2-carboxylate 1,8-Naphthyridine CF₃ (5,7), COOEt (2) Discontinued High lipophilicity, aromatic planar system
2-Amino-5-CF₃-7-Me-1,8-naphthyridine (3b/5b) 1,8-Naphthyridine CF₃ (5/7), Me (7/5), NH₂ (2) 87% Lower thermal stability, isomer mixture
Methyl 2,4-bis(CF₃)-imidazo-naphthyridine-8-COOEt Imidazo[1,2-α][1,8]naphthyridine CF₃ (2,4), COOMe (8) 38% Fused ring system, enhanced π-conjugation
(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine Decahydro-1,6-naphthyridine S, COOEt (6) Not reported Saturated, chair conformation, nucleophilic

Research Implications

  • Pharmaceutical Potential: The imidazo-naphthyridine derivative (from ) shows promise in antiviral research (e.g., HCV inhibitors) due to its fused ring system .
  • Synthetic Challenges : The discontinued status of Ethyl 5,7-bis(CF₃)-1,8-naphthyridine-2-carboxylate may reflect difficulties in scaling up fluorinated naphthyridine syntheses, as seen in lower yields for related compounds .
  • Structure-Activity Relationships : Dual CF₃ groups enhance electron-withdrawing effects and metabolic stability, but saturation (as in ) or fused rings () can drastically alter bioavailability and target engagement.

Preparation Methods

General Synthetic Strategy

The synthesis of poly-substituted 1,8-naphthyridines, including this compound, typically involves multi-step reactions starting from appropriately substituted aminopyridines and carbonyl-containing compounds. A common approach is the Friedlander reaction or its variants, which facilitate the construction of the naphthyridine ring system through condensation and cyclization steps.

Catalytic Friedlander Reaction Using Ionic Liquids

A highly efficient and environmentally friendly method involves the use of ionic liquids (ILs) as both solvents and catalysts. In particular, the ionic liquid 1-butyl-2,3-dimethylimidazolium imidazolate ([Bmmim][Im]) has demonstrated superior catalytic activity for synthesizing 1,8-naphthyridine derivatives under mild conditions.

  • Reaction Conditions :

    • Substrates: 2-amino-3-pyridinecarboxaldehyde and α-methylene carbonyl compounds (e.g., substituted ketones or esters)
    • Molar ratio: Typically 1:0.6 (amine:carbonyl)
    • Solvent/catalyst: 5 mL of [Bmmim][Im]
    • Temperature: 80 °C
    • Time: 24 hours
    • Atmosphere: Solvent-free or ionic liquid medium
  • Yield : Up to 90% yield of the desired naphthyridine derivatives under optimized conditions.

Reaction Mechanism

The proposed mechanism under basic IL catalysis involves:

  • Generation of a carbanion from the α-methylene carbonyl compound under alkaline conditions provided by the IL.
  • Condensation of this carbanion with the aldehyde group of 2-amino-3-pyridinecarboxaldehyde to form an intermediate.
  • Cyclization and formation of the naphthyridine ring system, accompanied by the formation of a carbon-nitrogen double bond.

This mechanism ensures regioselectivity and high yields, even with unsymmetrical ketones, producing exclusive products.

Alternative Method: Ferrous Sulfate Catalyzed Synthesis

Another documented method involves the reaction of 3-aminopyridines with 2-thiazolinyl aldehydes or 2-alkenyl ketones in the presence of ferrous sulfate as a catalyst under reflux in sulfuric acid for 2-20 hours. After neutralization and extraction, the poly-substituted 1,5-naphthyridine compounds are isolated. This method allows for various substituents, including trifluoromethyl groups, on the naphthyridine core.

Data Tables Summarizing Key Reaction Parameters and Yields

Catalytic Efficiency of Different Ionic Liquids for 1,8-Naphthyridine Synthesis

Entry Catalyst (Ionic Liquid) Reaction Time (h) Temperature (°C) IL Volume (mL) Molar Ratio (Amine:Carbonyl) Yield (%)
1 [Bmmim][Im] 24 80 5 1:1 80
2 [Bmmim][OH] 24 80 5 1:1 54
3 [Bmmim][OC2H5] 24 80 5 1:1 55
4 [Bmmim][OCH3] 24 80 5 1:1 45
12 [Bmmim][Im] 24 80 5 0.6:1 90

Note: Entry 12 shows optimized conditions with the highest yield.

Thermal Stability of Ionic Liquids Used

Ionic Liquid Td5 (°C) Td10 (°C) Char Yield (%)
[Bmmim][Im] 64 112 3.57
[Bmmim][OH] 56 85 5.80
[Bmmim][OC2H5] 60 84 4.76
[Bmmim][OCH3] 94 207 5.59

Td5 and Td10 represent temperatures at 5% and 10% weight loss, indicating good thermal stability of these ILs during catalysis.

Q & A

Q. What are the optimal synthetic routes for Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate?

Methodological Answer: The compound can be synthesized via esterification or reduction of 1,8-naphthyridine precursors. For example, dimethyl 1,8-naphthyridine-2,7-dicarboxylate derivatives are reduced using sodium borohydride (NaBH₄) in ethanol or sodium trimethoxyborohydride (NaB(OMe)₃H) in THF/CH₂Cl₂ to yield hydroxymethyl derivatives, which can be further functionalized . Thiation reactions using P₂S₅ in pyridine under reflux conditions (e.g., 98% yield for analogous compounds) may introduce sulfur substituents, critical for modulating electronic properties .

Q. How can researchers characterize the crystal structure of this compound?

Methodological Answer: X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is recommended for precise structural determination. SHELX is robust for small-molecule refinement and handles high-resolution data efficiently. For example, SHELXPRO interfaces with macromolecular applications, enabling analysis of hydrogen bonding and π-stacking interactions influenced by trifluoromethyl groups .

Q. What stability considerations are critical for handling this compound?

Methodological Answer: Trifluoromethyl groups enhance thermal and oxidative stability but may introduce hydrolytic sensitivity. Use inert atmospheres (N₂/Ar) for storage and reactions. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under controlled humidity can assess decomposition thresholds. Perfluorinated analogs suggest stability up to 200°C in anhydrous conditions .

Advanced Research Questions

Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments?

Methodological Answer: The electron-withdrawing trifluoromethyl groups deactivate the naphthyridine core toward electrophilic substitution but enhance reactivity at the carboxylate ester. For nucleophilic attacks (e.g., hydrolysis), use alkaline conditions (NaOH/EtOH) to cleave the ester, monitored via HPLC or ¹⁹F NMR. Contrastingly, electrophilic substitutions require activating groups; for example, thiation with P₂S₅ selectively targets carbonyl groups .

Q. What computational methods are suitable for modeling its electronic properties?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals and charge distribution. Studies on analogous fluorinated naphthyridines show HOMO-LUMO gaps ~4.5 eV, indicating potential as electron-deficient scaffolds in optoelectronics. Solvent effects (PCM model) and dispersion corrections (D3-BJ) improve accuracy .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer: Contradictions may arise from dynamic processes (e.g., rotational isomerism of trifluoromethyl groups). Use variable-temperature ¹⁹F NMR to identify coalescence temperatures. For example, splitting in ¹H NMR at 298 K may merge at 253 K, confirming conformational exchange. Cross-validate with 2D NMR (COSY, NOESY) .

Q. What strategies optimize derivative design for biological activity (e.g., kinase inhibition)?

Methodological Answer: Target the carboxylate ester for bioisosteric replacement (e.g., amides, sulfonamides). Introduce polar groups at the 5,7-positions to enhance solubility and target binding. For example, replacing trifluoromethyl with sulfonyl groups in analogs improved IC₅₀ values by 10-fold in kinase assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.